N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, oxadiazole, and morpholine. This compound is of interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.
This compound can be synthesized through various chemical processes, which involve the formation of key functional groups and the assembly of the molecular structure. The synthesis typically starts with simpler precursors that undergo multiple reactions to yield the final product.
N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine belongs to the class of organic compounds known as amines, specifically secondary amines due to the presence of a morpholine moiety. It also features an oxadiazole ring, which is known for its biological activity and potential as a pharmacophore.
The synthesis of N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine typically involves several steps:
The synthetic route may require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular formula for N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine is , with a molecular weight of 383.4 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | N-{3-methoxy-4-[3-methyl-1,2,4-oxadiazol-5-yl]methoxy}benzyl}-2-(morpholin-4-yl)ethanamine |
| InChI | InChI=1S/C21H25N3O4/c1... |
| InChI Key | ISAHYIZAZKOYAD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCCC3=CC=C(C=C3)OC)OC |
N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-{3-methoxy-4-[3-methyl-1,2,4-oxadiazol-5-yl]methoxy}benzyl}-2-(morpholin-4-y)ethanamine is not fully elucidated but may involve interactions with specific biological targets such as receptors or enzymes relevant to disease pathways. The presence of the oxadiazole moiety suggests potential activity in modulating biological functions.
N-{3-methoxy-4-[3-methyl-1,2,4-oxadiazol-5-y]methoxy}benzyl}-2-(morpholin-4-y)ethanamine is expected to be a solid at room temperature with moderate solubility in organic solvents due to its complex structure.
The compound's reactivity profile includes:
N-{3-methoxy-4-[3-methyl-1,2,4-oxadiazol-5-y]methoxy}benzyl}-2-(morpholin - 4-y)ethanamine has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents targeting various diseases due to its unique structural features and biological activities associated with oxadiazole derivatives. Further studies are necessary to explore its efficacy and safety in biological systems.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: